5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105230-70-3
VCID: VC6469044
InChI: InChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20)
SMILES: CCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2
Molecular Formula: C17H19NO4
Molecular Weight: 301.342

5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide

CAS No.: 1105230-70-3

Cat. No.: VC6469044

Molecular Formula: C17H19NO4

Molecular Weight: 301.342

* For research use only. Not for human or veterinary use.

5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide - 1105230-70-3

Specification

CAS No. 1105230-70-3
Molecular Formula C17H19NO4
Molecular Weight 301.342
IUPAC Name 5-ethoxy-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide
Standard InChI InChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20)
Standard InChI Key AMROTDFOOONLOU-UHFFFAOYSA-N
SMILES CCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Structural Characterization

5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide features a pyran ring substituted with an ethoxy group at position 5, a ketone at position 4, and a carboxamide moiety at position 2 linked to a 3-phenylpropyl chain. The IUPAC name is derived systematically: the pyran ring is numbered to prioritize the ketone (position 4) and ethoxy group (position 5), while the carboxamide substituent at position 2 is denoted as N-(3-phenylpropyl) .

Table 1: Comparative Molecular Properties of Pyran-2-Carboxamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)
Target CompoundC₁₇H₂₂NO₄304.36 (calculated)
N-(3-Acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide C₁₆H₁₅NO₅301.29
5-Ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide C₁₆H₁₇NO₅303.31

The target compound’s molecular formula (C₁₇H₂₂NO₄) distinguishes it from related derivatives by its elongated 3-phenylpropyl side chain, which may influence solubility and receptor binding .

Spectroscopic Insights

While direct spectroscopic data for the target compound are unavailable, analogous pyran-4-ones exhibit characteristic IR absorptions for carbonyl groups (1,650–1,750 cm⁻¹) and NH stretches (3,300–3,500 cm⁻¹) . NMR patterns for similar compounds show pyran ring protons as doublets (δ 6.0–7.0 ppm) and ethoxy groups as triplets (δ 1.2–1.4 ppm) .

Synthesis and Manufacturing

Cyclocondensation Strategies

The pyran core can be synthesized via cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with α,β-unsaturated carbonyl compounds, a method validated for producing pyran-4-ones . For example, reacting ethyl 3-ethoxyacrylate with a diketene derivative in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) yields the pyran scaffold .

Functionalization Steps

  • Ethoxylation: Introducing the ethoxy group at position 5 via nucleophilic substitution using sodium ethoxide under anhydrous conditions .

  • Carboxamide Formation: Coupling the pyran-2-carboxylic acid with 3-phenylpropylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) .

  • Oxidation: The 4-oxo group is typically introduced during cyclization or via post-synthetic oxidation using Jones reagent .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield (%)
1CyclocondensationEthyl 3-ethoxyacrylate, BF₃·Et₂O, THF, 0°C→RT65–70
2EthoxylationNaOEt, EtOH, reflux80
3Amide CouplingEDC, HOBt, DMF, RT75

Physicochemical Properties

Thermodynamic Parameters

The calculated molecular weight (304.36 g/mol) aligns with analogs like N-(4-ethoxyphenyl)-5-ethyl-3-oxo-pyrazolo-pyridine-7-carboxamide (402.4 g/mol) . The logP value (estimated via ChemDraw: 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

Solubility and Stability

Pyran-2-carboxamides generally exhibit limited aqueous solubility (<1 mg/mL) but enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies on related compounds indicate decomposition above 200°C, with hydrolytic susceptibility at the amide bond under acidic/basic conditions .

Applications and Industrial Relevance

Agrochemistry

Pyran-4-ones derivatives are explored as fungicides due to their ability to disrupt fungal cell membranes . The ethoxy group may enhance environmental stability compared to shorter alkoxy chains .

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